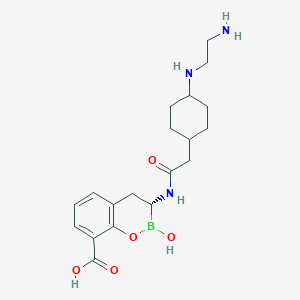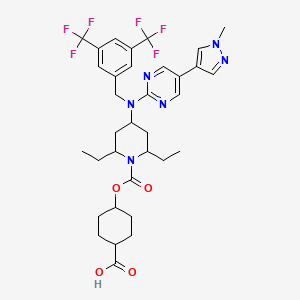
t-boc-N-amido-PEG5-Azide
Overview
Description
t-boc-N-amido-PEG5-Azide: is a polyethylene glycol (PEG)-based compound that contains an azide group and a tert-butoxycarbonyl (Boc)-protected amino group. This compound is widely used in various chemical and biological applications due to its ability to increase solubility in aqueous media and its reactivity in click chemistry reactions .
Mechanism of Action
Target of Action
t-boc-N-amido-PEG5-Azide is a PEG derivative that contains an azide group and a Boc-protected amino group . The primary targets of this compound are molecules with alkyne, BCN, or DBCO groups . These targets are often found in various biological and chemical entities, making this compound a versatile linker in bioconjugation, drug delivery, and materials science .
Mode of Action
The azide group in this compound can react with alkyne, BCN, or DBCO groups via Click Chemistry to yield a stable triazole linkage . This reaction allows the compound to form a stable connection between two entities, such as a drug and a carrier molecule . The Boc group can be deprotected under mild acidic conditions to form a free amine , which can further react with other functional groups.
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the entities it is linked toThe formation of a stable triazole linkage can influence the properties and behaviors of the conjugated entities, potentially affecting various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by the entities it is linked to. The hydrophilic peg spacer in the compound increases its solubility in aqueous media , which can enhance its distribution and excretion in the body. The compound’s ADME properties and their impact on bioavailability would need to be studied in the context of specific applications.
Result of Action
The molecular and cellular effects of this compound’s action are primarily the formation of stable triazole linkages . This can result in the creation of new entities with altered properties and functions. For example, in drug delivery, the compound can link a drug to a carrier molecule, potentially enhancing the drug’s stability, solubility, and targeted delivery .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Click Chemistry reaction can be affected by the concentration of the reactants, temperature, and pH . Furthermore, the stability of the compound and its conjugates may vary under different storage conditions .
Biochemical Analysis
Biochemical Properties
t-boc-N-amido-PEG5-Azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Molecular Mechanism
The molecular mechanism of action of this compound is largely dependent on its interactions with other biomolecules via Click Chemistry. It forms a stable triazole linkage with alkyne, BCN, DBCO . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of t-boc-N-amido-PEG5-Azide typically involves the reaction of a PEG derivative with an azide group and a Boc-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, or DBCO via click chemistry to yield a stable triazole linkage. The Boc group can be deprotected under mild acidic conditions to form the free amine .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process ensures high purity and yield, making the compound suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: t-boc-N-amido-PEG5-Azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes, BCN, or DBCO to form stable triazole linkages.
Deprotection Reactions: The Boc group can be removed under mild acidic conditions to yield the free amine.
Common Reagents and Conditions:
Click Chemistry: Common reagents include alkynes, BCN, and DBCO.
Deprotection: Mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products:
Click Chemistry: The major product is a stable triazole linkage formed between the azide and alkyne groups.
Deprotection: The major product is the free amine after the removal of the Boc group.
Scientific Research Applications
t-boc-N-amido-PEG5-Azide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of various compounds, including PROTACs (proteolysis-targeting chimeras) and antibody-drug conjugates (ADCs)
Biology: Facilitates the conjugation of biomolecules, such as peptides and proteins, through click chemistry.
Medicine: Employed in drug delivery systems to enhance the solubility, stability, and bioavailability of therapeutic agents.
Industry: Utilized in the development of diagnostic imaging agents and other industrial applications.
Comparison with Similar Compounds
t-Boc-N-amido-PEG2-azide: A PEG linker with a shorter PEG chain, used in similar applications.
t-Boc-N-amido-PEG4-azide: Another PEG linker with a slightly shorter PEG chain, also used in click chemistry reactions.
t-Boc-N-amido-PEG2-CH2CO2H: A PEGylated crosslinker with a carboxyl group on one end and a Boc-protected amine on the other.
Uniqueness: t-boc-N-amido-PEG5-Azide is unique due to its longer PEG chain, which provides increased solubility in aqueous media and greater flexibility in conjugation reactions. This makes it particularly useful in applications requiring high solubility and stability .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N4O7/c1-17(2,3)28-16(22)19-4-6-23-8-10-25-12-14-27-15-13-26-11-9-24-7-5-20-21-18/h4-15H2,1-3H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTHVVYQUZJIEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B611145.png)






